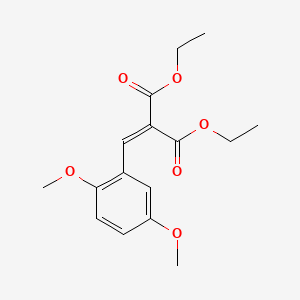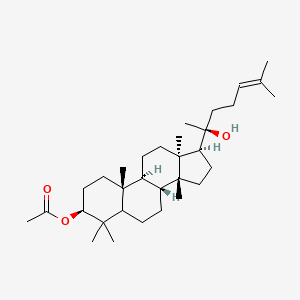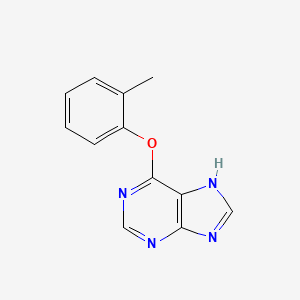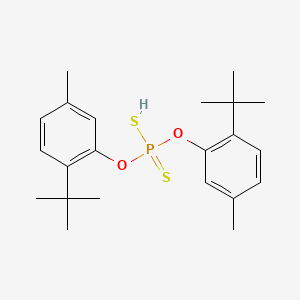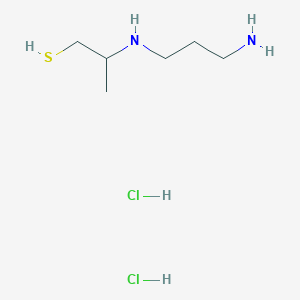
2-((3-Aminopropyl)amino)propanethiol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Aminopropyl)amino)propanethiol dihydrochloride is a chemical compound with the molecular formula C6H18Cl2N2S and a molecular weight of 221.192 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Aminopropyl)amino)propanethiol dihydrochloride typically involves the reaction of 3-aminopropylamine with 1-chloropropane-2-thiol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually followed by purification steps to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The process may include additional steps such as crystallization and recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-((3-Aminopropyl)amino)propanethiol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Amines and thiols.
Substitution: Substituted amines and thiols.
Scientific Research Applications
2-((3-Aminopropyl)amino)propanethiol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a radioprotective agent.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-((3-Aminopropyl)amino)propanethiol dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their activity and function. This interaction is crucial for its applications in enzyme inhibition and protein modification .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropane-1-thiol hydrochloride: Similar in structure but lacks the additional amino group.
2-((3-Aminopropyl)amino)ethanethiol dihydrochloride: Similar but with a shorter carbon chain.
Uniqueness
2-((3-Aminopropyl)amino)propanethiol dihydrochloride is unique due to its dual amino and thiol functionalities, which allow it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
23831-22-3 |
|---|---|
Molecular Formula |
C6H18Cl2N2S |
Molecular Weight |
221.19 g/mol |
IUPAC Name |
2-(3-aminopropylamino)propane-1-thiol;dihydrochloride |
InChI |
InChI=1S/C6H16N2S.2ClH/c1-6(5-9)8-4-2-3-7;;/h6,8-9H,2-5,7H2,1H3;2*1H |
InChI Key |
CPLQLYDHVGNBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS)NCCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


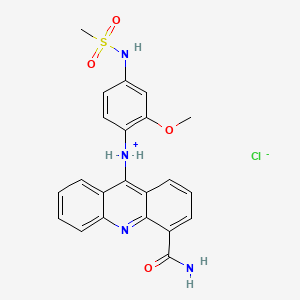
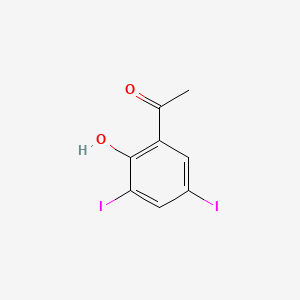
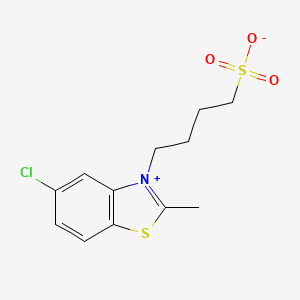
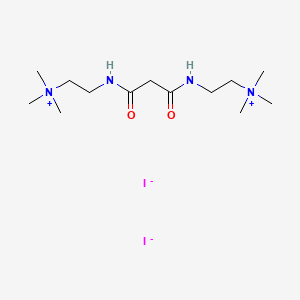
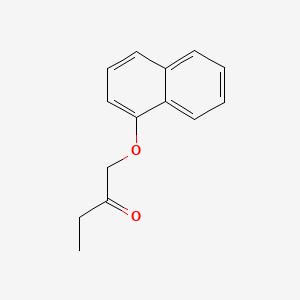

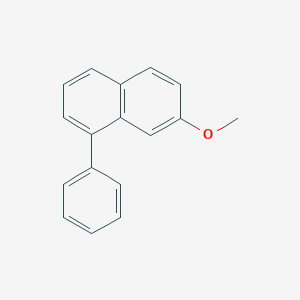
![1,3-Propanediamine, N-methyl-N'-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]-](/img/structure/B13755717.png)

